Sodium Bisulfate Monohydrate: A Comprehensive Technical Guide to its Physicochemical Properties and Catalytic Applications
Sodium Bisulfate Monohydrate: A Comprehensive Technical Guide to its Physicochemical Properties and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of sodium bisulfate monohydrate (NaHSO₄·H₂O) and its applications as a catalyst in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on providing clear, actionable data and experimental insights.
Core Physicochemical Properties
Sodium bisulfate monohydrate is an acidic salt that serves as a versatile and safer alternative to corrosive liquid acids in various chemical transformations.[1] Its efficacy as a catalyst is intrinsically linked to its distinct physical and chemical characteristics.
Below is a summary of its key physicochemical properties compiled from various sources.
Table 1: Physicochemical Properties of Sodium Bisulfate Monohydrate
| Property | Value | Reference(s) |
| Chemical Formula | NaHSO₄·H₂O | [1][2] |
| Molecular Weight | 138.07 g/mol | [2][3][4] |
| Appearance | White, moist, colorless crystals or granules.[1][5][6] | [1][5][6] |
| Melting Point | 58.5 °C (137.3 °F; 331.6 K) | [4][6][7] |
| Density | 1.8 g/cm³ | [4][5][6] |
| Solubility in Water | 28.5 g/100 mL (at 25 °C) 100 g/100 mL (at 100 °C) | [4][5][6] |
| Acidity (pKa) | 1.99 | [2][8][9] |
| pH of 1M Solution | < 1 | [4][8] |
| CAS Number | 10034-88-5 | [2][3][4] |
Catalytic Applications in Organic Synthesis
Sodium bisulfate monohydrate is recognized as an efficient, mild, and reusable solid acid catalyst for a variety of organic reactions.[10] Its primary application lies in facilitating esterification reactions, though its utility extends to other acid-catalyzed transformations as well.
2.1. Esterification of Carboxylic Acids and Alcohols
Sodium bisulfate monohydrate is a highly effective catalyst for the esterification of primary and secondary alcohols with aliphatic carboxylic acids, producing high yields of the corresponding esters.[11][12] This method presents a milder and more convenient alternative to traditional corrosive mineral acids like sulfuric acid.[11]
Table 2: Catalytic Performance of Sodium Bisulfate Monohydrate in Esterification Reactions
| Carboxylic Acid | Alcohol | Product | Reaction Time (h) | Yield (%) |
| Acetic Acid | n-Butanol | n-Butyl acetate | 2.0 | 95 |
| Acetic Acid | Isobutanol | Isobutyl acetate | 2.5 | 92 |
| Acetic Acid | n-Amyl alcohol | n-Amyl acetate | 2.0 | 96 |
| Acetic Acid | Isoamyl alcohol | Isoamyl acetate | 2.5 | 95 |
| Acetic Acid | Cyclohexanol | Cyclohexyl acetate | 3.0 | 85 |
| Propionic Acid | n-Butanol | n-Butyl propionate | 2.5 | 90 |
| Butyric Acid | n-Butanol | n-Butyl butyrate | 2.5 | 91 |
| Valeric Acid | Ethanol | Ethyl valerate | 2.0 | 92 |
Data extracted from a study by Li, G. (1999).[11]
2.2. Other Catalytic Applications
Beyond esterification, sodium bisulfate monohydrate has been employed as a catalyst in:
-
The synthesis of quinoline (B57606) and pyridine (B92270) derivatives.
-
The synthesis of β-naphthyl methyl ether and β-naphthyl ethyl ether.[10]
-
Acetalation and ketalation reactions.[10]
-
The hydrolysis of sucrose.[10]
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature: the catalytic esterification of carboxylic acids and alcohols.
3.1. General Protocol for Fischer Esterification using Sodium Bisulfate Monohydrate
This protocol is adapted from the work of Li, G. (1999) on the efficient esterification of primary and secondary alcohols.[11]
Materials:
-
Carboxylic acid (e.g., acetic acid, 0.4 mol)
-
Alcohol (e.g., n-butanol, 0.4 mol)
-
Sodium bisulfate monohydrate (NaHSO₄·H₂O, 1.0 g)
-
Boiling chips
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Automatic water separator (Dean-Stark apparatus)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine the carboxylic acid (0.4 mol), alcohol (0.4 mol), sodium bisulfate monohydrate (1.0 g), and a few boiling chips in a round-bottom flask.
-
Equip the flask with an automatic water separator which is attached to a reflux condenser.
-
Heat the mixture to reflux using a heating mantle.
-
Continue refluxing until no more water is collected in the water separator.
-
Allow the reaction mixture to cool to room temperature.
-
Filter off the catalyst (sodium bisulfate monohydrate).
-
Transfer the filtrate to a separatory funnel and wash with a 10% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the resulting ester by distillation under normal pressure.
Visualized Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes and relationships related to the use of sodium bisulfate monohydrate in catalysis.
Caption: Experimental workflow for esterification using NaHSO₄·H₂O.
Caption: Generalized acid-catalyzed esterification (Fischer) mechanism.
Caption: Relationship between properties and catalytic advantages.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sodium Bisulfate [commonorganicchemistry.com]
- 3. Sodium bisulfate monohydrate | H3NaO5S | CID 23673662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium bisulfate - Wikipedia [en.wikipedia.org]
- 5. Sodium Bisulfate: Structure, Properties & Uses Explained [vedantu.com]
- 6. Sodium Bisulfate Chemical Information – Jones Hamilton [jones-hamilton.com]
- 7. Physical and chemical properties of sodium bisulfate | MEL Chemistry [melscience.com]
- 8. abachemicals.com [abachemicals.com]
- 9. collegedunia.com [collegedunia.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
